

CAS number 4107-62-4 chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 3-cyanopropanoate*

Cat. No.: *B043914*

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An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile

A Note on CAS Number 4107-62-4: The CAS number initially provided, 4107-62-4, corresponds to Methyl 3-cyanopropionate. While a useful chemical intermediate, its properties are straightforward and may not fully align with the in-depth requirements of a technical guide for drug development professionals. This guide will instead focus on a more structurally complex and medicinally relevant scaffold, 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile, which is more likely to be of interest to the target audience.

Introduction

The tetrahydrothiopyran moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its unique conformational properties and ability to engage in various non-covalent interactions make it an attractive building block for the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile, a key intermediate for the development of new chemical entities.

Chemical and Physical Properties

4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is a white to off-white solid. Its core structure consists of a saturated six-membered sulfur-containing heterocycle, the tetrahydrothiopyran ring, substituted at the 4-position with both an aniline and a nitrile group. This geminal substitution pattern at a single carbon atom is a key structural feature that influences its reactivity and potential biological activity.

Property	Value	Source
Molecular Formula	C12H14N2S	N/A
Molecular Weight	218.32 g/mol	N/A
Appearance	White to off-white solid	N/A
Melting Point	138-142 °C	N/A
Solubility	Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.	N/A

The presence of the aniline group provides a site for hydrogen bonding and potential for modification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for chemical elaboration.

Caption: Chemical structure of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile.

Synthesis

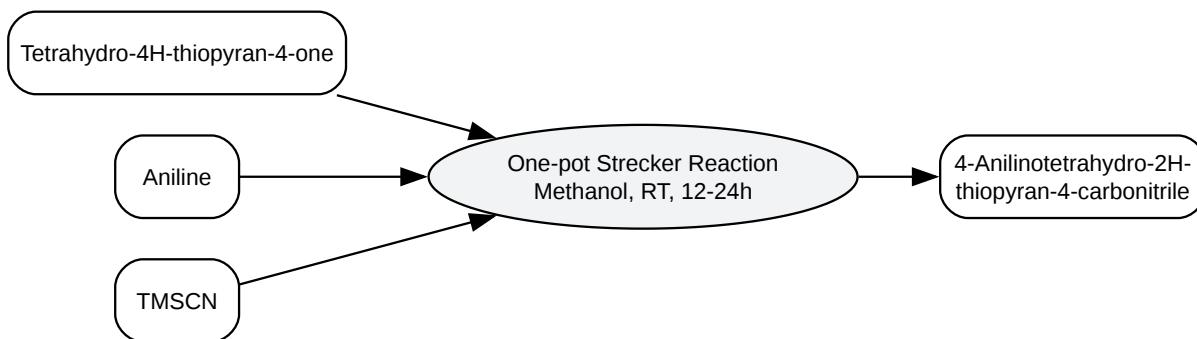
The most common and efficient synthesis of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is via a one-pot Strecker reaction. This method involves the reaction of tetrahydro-4H-thiopyran-4-one with aniline and a cyanide source, typically trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide.

Experimental Protocol: One-Pot Strecker Synthesis

- Reaction Setup: To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add aniline (1.0-1.2 eq).
- Cyanide Addition: Slowly add trimethylsilyl cyanide (1.1-1.3 eq) to the reaction mixture at room temperature. If using an alkali metal cyanide, an acid catalyst such as acetic acid is typically required.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

- **Workup and Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.



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Caption: Synthetic pathway for 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile.

Chemical Reactivity

The chemical reactivity of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is primarily dictated by the functional groups present: the aniline nitrogen, the nitrile group, and the tetrahydrothiopyran ring itself.

Reactions of the Nitrile Group

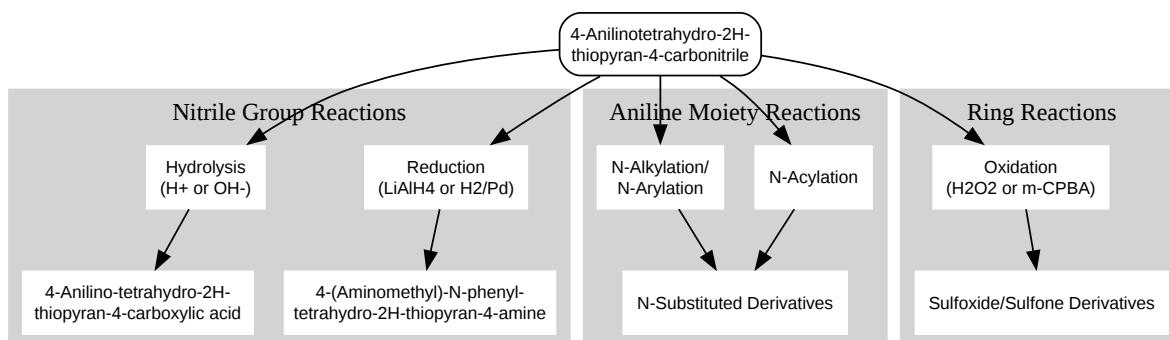
- **Hydrolysis:** The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-anilino-tetrahydro-2H-thiopyran-4-carboxylic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can serve as a handle for further derivatization, such as amide bond formation.
- **Reduction:** The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to 4-(aminomethyl)-N-phenyltetrahydro-2H-thiopyran-4-amine, a diamine with potential for creating more complex molecular architectures.

Reactions of the Aniline Moiety

- N-Alkylation and N-Arylation: The secondary amine of the aniline group can undergo alkylation or arylation reactions to introduce substituents on the nitrogen atom.
- Acylation: The aniline nitrogen can be acylated with acyl chlorides or anhydrides to form the corresponding amides.

Reactions of the Tetrahydrothiopyran Ring

- Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This modification can significantly alter the physicochemical properties of the molecule, including its polarity and hydrogen bonding capacity.



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Caption: Key chemical reactions of 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile.

Applications in Drug Development

The 4-anilinotetrahydro-2H-thiopyran-4-carbonitrile scaffold is a versatile starting material for the synthesis of a wide range of compounds with potential therapeutic applications. The ability

to modify the aniline, nitrile, and tetrahydrothiopyran moieties allows for the systematic exploration of chemical space to optimize biological activity.

- **Kinase Inhibitors:** The tetrahydrothiopyran ring can serve as a non-classical bioisostere for other cyclic systems commonly found in kinase inhibitors. The aniline group can be directed towards the hinge region of the kinase, a common binding motif.
- **GPCR Ligands:** The conformational flexibility of the tetrahydrothiopyran ring, coupled with the potential for introducing diverse substituents, makes this scaffold suitable for targeting G-protein coupled receptors.
- **Ion Channel Modulators:** The lipophilic nature of the tetrahydrothiopyran ring can facilitate penetration into the cell membrane, making it a promising core for the development of ion channel modulators.

Conclusion

4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the diverse reactivity of its functional groups provide a robust platform for the generation of novel small molecules for drug discovery programs. A thorough understanding of its chemical properties is essential for researchers and scientists aiming to leverage this scaffold in the design and development of new therapeutic agents.

References

Due to the specialized nature of this compound, specific literature references for 4-Anilinotetrahydro-2H-thiopyran-4-carbonitrile are not readily available in general chemical databases. The synthetic and reactivity principles described are based on well-established organic chemistry reactions and are broadly applicable to molecules containing similar functional groups. For specific applications and more detailed experimental procedures, a targeted search of chemical literature databases such as SciFinder, Reaxys, and Google Scholar is recommended, using the chemical name and structure as search queries.

- To cite this document: BenchChem. [CAS number 4107-62-4 chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b043914#cas-number-4107-62-4-chemical-properties\]](https://www.benchchem.com/product/b043914#cas-number-4107-62-4-chemical-properties)

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